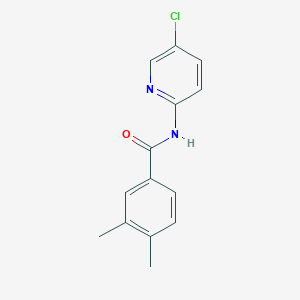

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have identified compounds related to N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide as potential antimalarial agents. For instance, a high-throughput screening of a library revealed that analogues containing similar moieties exhibited potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that specific substitutions on the tricyclic ring system enhanced efficacy against drug-resistant strains .

Table 1: Antimalarial Activity of Analogues

| Compound Structure | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | 0.021 | Potent against P. falciparum |

| 5-Chloro analogue | 0.054 | Moderate activity |

Enzyme Inhibition Studies

This compound has been utilized in studies involving enzyme inhibition. Its interactions with various enzymes provide insights into its potential as a therapeutic agent. For example, the compound's ability to inhibit certain kinases has been documented, suggesting its role in cancer treatment by modulating signaling pathways associated with tumor growth .

Development of Specialty Chemicals

In industrial applications, this compound serves as a building block in the synthesis of specialty chemicals. Its unique structural features allow for the production of more complex organic molecules used in various chemical processes. This versatility makes it valuable in both academic and industrial settings.

Case Studies and Research Findings

Several studies highlight the compound's effectiveness in different biological contexts:

- Study on Hepatic Functions : Research involving the nuclear constitutive androstane receptor (CAR) demonstrated that derivatives of this compound could activate CAR, influencing hepatic functions such as fatty acid oxidation and drug metabolism .

- Transamidation Reactions : A notable application involves transamidation reactions where this compound was used to synthesize various amides efficiently, showcasing its utility in organic synthesis .

Environmental Impact Studies

The environmental fate of compounds related to this compound has been evaluated concerning their metabolites and potential risks to aquatic organisms. Regulatory assessments have been conducted to ensure safety standards are met when these compounds are used in agricultural settings .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A thiourea derivative with similar structural features.

Ethyl [(5-chloropyridin-2-yl)carbamoyl]formate hydrochloride: Another compound with a chloropyridine moiety.

Uniqueness

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide is unique due to its specific combination of a chloropyridine moiety and a dimethylbenzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine moiety attached to a dimethyl-substituted benzamide. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Notably, it may modulate the activity of:

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It could bind to nuclear receptors such as the constitutive androstane receptor (CAR), influencing gene expression related to metabolism and detoxification processes .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. For example, analogues of similar compounds have demonstrated significant activity against human adenovirus (HAdV), with selectivity indexes indicating low cytotoxicity while maintaining antiviral efficacy .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. Its structural similarities to known insecticides suggest potential efficacy against various pest species. Research indicates that modifications in similar compounds enhance their insecticidal activity .

Case Studies

- Inhibition of Viral Replication : A study on related compounds showed that certain derivatives effectively inhibited HAdV replication by targeting the viral DNA replication process. This suggests that this compound could possess similar antiviral properties .

- Toxicity Assessments : Toxicity studies on related compounds have shown varying degrees of toxicity towards aquatic organisms such as Daphnia magna, with acute toxicity values indicating the need for careful assessment in ecological contexts .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Modifications to the pyridine and benzamide components can significantly affect both potency and selectivity against biological targets.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antiviral Activity | Moderate potency against HAdV | Higher potency in some analogues |

| Insecticidal Activity | Potentially effective | Established insecticides show higher efficacy |

| Toxicity | TBD | Varies widely among analogues |

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPGWTFBVNIOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.